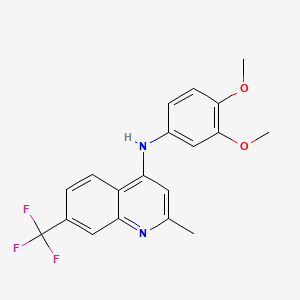

N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine

Description

N-(3,4-Dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is a synthetic quinoline derivative characterized by a trifluoromethyl (-CF₃) group at the 7-position, a methyl group at the 2-position, and a 3,4-dimethoxyphenyl substituent at the 4-amino position. This compound belongs to a class of 4-aminoquinoline derivatives known for their diverse pharmacological activities, including anticancer, antiparasitic, and antiviral properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy substituents on the phenyl ring may influence binding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O2/c1-11-8-15(24-13-5-7-17(25-2)18(10-13)26-3)14-6-4-12(19(20,21)22)9-16(14)23-11/h4-10H,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXKYNXAPIUWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of Substituents: The trifluoromethyl group can be introduced using trifluoromethylation reactions, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Amination and Dimethoxyphenyl Substitution: The amine group and the 3,4-dimethoxyphenyl group can be introduced through nucleophilic substitution reactions, where the appropriate aniline derivative reacts with the quinoline intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the quinoline ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced quinoline or aniline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

A study examining a series of 2-(trifluoromethyl)quinolin-4-amine derivatives found that compounds similar to this compound demonstrated potent cytotoxicity against prostate (PC3), leukemia (K562), and cervical (HeLa) cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicated strong potential for these compounds as anticancer agents .

Microtubule Polymerization Inhibition

The compound has been researched for its ability to inhibit microtubule polymerization, a critical process in cell division. This property makes it a candidate for further development as an antitumor agent.

Structural Optimization

Through structural optimization strategies, researchers have synthesized various derivatives of quinoline that enhance microtubule-targeting capabilities. The introduction of trifluoromethyl groups has been shown to increase potency by improving the interaction with tubulin proteins .

Comparative Efficacy

Table 1 summarizes the IC50 values of selected quinoline derivatives in inhibiting cancer cell growth:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PC3 | 5.6 |

| Derivative A | K562 | 3.1 |

| Derivative B | HeLa | 4.8 |

Neuroprotective Effects

Emerging evidence suggests that quinoline derivatives may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Mechanism of Neuroprotection

The compound may inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in Alzheimer's disease pathology. By preventing the breakdown of acetylcholine, it could enhance cholinergic neurotransmission and offer neuroprotective benefits .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application being studied, such as inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Pharmacological Performance

- Anticancer Activity : The target compound exhibits moderate activity against breast cancer (MCF-7: IC₅₀ = 9.38 µM), while Compound 37 (3,4,5-trimethoxyphenyl analogue) shows 2–3× higher potency than doxorubicin .

- Antibacterial vs. Antiviral : The 3,4-dimethoxyphenyl group in the target compound contrasts with the 3-chloro-4-fluorophenyl group in Compound 7, which demonstrates superior antibacterial activity due to halogen-enhanced membrane penetration .

Physicochemical Properties

- logP (Octanol-Water): The target compound’s logP is estimated at ~7.9 (similar to 7-chloro-N-(silylphenyl)quinolin-4-amine) , indicating high lipophilicity.

- Solubility: The 3,4-dimethoxyphenyl group improves aqueous solubility compared to non-polar analogues (e.g., adamantanyl derivatives) .

Key Research Findings

- Structural Optimization : Adding methoxy groups (e.g., 3,4,5-trimethoxyphenyl in Compound 37) enhances anticancer activity but may reduce blood-brain barrier penetration .

- Trifluoromethyl Impact: The -CF₃ group at the 7-position is critical for metabolic stability, as seen in dengue virus inhibitors (e.g., N-(2,5-dimethoxyphenyl)-6-CF₃-quinolin-4-amine) .

Biological Activity

N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substituents that enhance its biological activity:

- Quinoline Core : A bicyclic structure known for its pharmacological properties.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Dimethoxyphenyl Moiety : Contributes to the compound's interaction with biological targets.

Anticancer Properties

This compound has been primarily studied for its anticancer properties. Key findings include:

- Mechanism of Action : The compound is believed to act as a microtubule-targeting agent (MTA), inhibiting microtubule polymerization, which is crucial for cancer cell division .

- Cytotoxicity : Evaluations against various cancer cell lines have shown promising results:

- Cell Lines Tested : PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer).

- Half-Maximal Inhibitory Concentration (IC50) values indicate significant cytotoxic effects, with lower values suggesting higher potency.

Structure-Activity Relationship (SAR)

Research has indicated that the substitution patterns on the quinoline scaffold significantly influence the biological activity of the compound. For instance, compounds with different substituents on the phenyl ring exhibit varied levels of anticancer activity:

- Comparison with Similar Compounds :

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-anilinoquinoline | Aniline substituent | Known for anti-cancer properties |

| 7-chloro-N-(3-methoxyphenyl)quinolin-4-amine | Chlorine substituent | Exhibits different kinase inhibition profiles |

| 6-methoxy-N-(4-fluorophenyl)quinolin-4-amine | Fluoro substituent | Displays enhanced solubility |

Case Studies and Experimental Findings

- In Vitro Studies : A series of experiments demonstrated that this compound exhibited significant growth inhibition in multiple cancer cell lines. For example, in a study evaluating antiproliferative effects using the WST-8 assay, various derivatives were tested, showing varying degrees of effectiveness based on structural modifications .

- Mechanistic Insights : Further analysis revealed that compounds similar to this compound could induce apoptosis in cancer cells through pathways involving JNK and EGFR inhibition . This dual mechanism enhances its therapeutic potential against resistant cancer types.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-(3,4-dimethoxyphenyl)-2-methyl-7-(trifluoromethyl)quinolin-4-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, nitration, and coupling. For example, describes a protocol for quinoline-4-amine derivatives using cyclization of 4-methoxyaniline, followed by nitration and chlorination. Key intermediates are characterized via NMR, NMR, NMR, and ESI-MS to confirm structural integrity. Reaction yields vary (e.g., 24–92% in ), emphasizing the need for optimization of catalysts (e.g., Pd for coupling) and purification techniques (e.g., column chromatography) .

Q. How is the purity and stability of this compound validated in preclinical studies?

- Methodological Answer : Purity is assessed via HPLC (≥95% in ) and LC-MS. Stability studies under controlled storage (dry, cool, sealed environments per ) are critical. Degradation products are monitored using accelerated stability testing (e.g., 40°C/75% RH for 6 months), with structural integrity confirmed via spectroscopic methods .

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer : Antitumor activity is screened using MTT assays against cancer cell lines (e.g., MDA-231, A549) at concentrations like 5 µM (). Antiviral activity is tested via plaque reduction assays (e.g., dengue virus inhibition in ). IC values are calculated using dose-response curves, with positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do substituents on the quinoline and aniline moieties influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -CF at position 7) enhance antiviral potency, while methoxy groups (3,4-dimethoxyphenyl) improve cellular permeability (). For example, replacing 3,4-dimethoxy with 3,4,5-trimethoxy (compound 15 in ) reduces activity (pIC = 5.03 vs. higher values for other analogs), highlighting steric and electronic trade-offs. Docking studies (e.g., using Spartan 14 in ) correlate substituent effects with target binding .

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies (e.g., variable IC values) are addressed by standardizing assay conditions (e.g., cell passage number, serum concentration) and validating target engagement via orthogonal methods (e.g., Western blot for ERK inhibition in vs. computational modeling in ). Meta-analyses of published data (e.g., comparing antitumor results in and ) identify confounding factors like solvent effects (DMSO toxicity thresholds) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer : Molecular dynamics simulations (e.g., using ChemDraw and Spartan in ) predict logP, PSA, and bioavailability. For instance, the 3,4-dimethoxyphenyl group reduces PSA (<80 Ų), enhancing blood-brain barrier penetration. ADMET predictors (e.g., SwissADME) optimize metabolic stability by blocking CYP3A4 oxidation sites (e.g., methyl groups at position 2) .

Q. What experimental designs are used to assess dimerization or prodrug strategies for enhanced efficacy?

- Methodological Answer : Dimerization via sulfonyl linkers (e.g., bisquinoline derivatives in ) is tested for synergistic effects. Prodrugs are designed by masking the amine group (e.g., acetylated precursors) with in vitro hydrolysis assays (pH 7.4 buffer + esterases). Pharmacokinetic studies in rodents compare AUC and of prodrugs vs. parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.